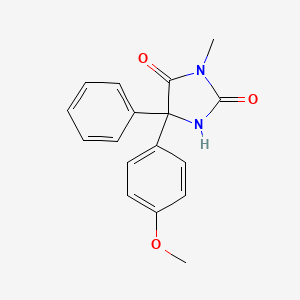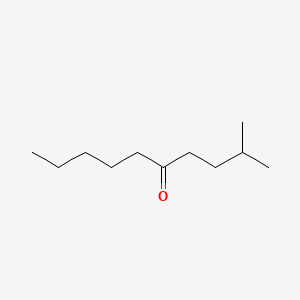
5-Decanone, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentylpentyl ketone, also known as 2-methyl-5-decanone, is an organic compound with the molecular formula C11H22O. It is a ketone characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentylpentyl ketone can be synthesized through several methods, including:
Oxidation of Secondary Alcohols: One common method involves the oxidation of 2-methyl-5-decanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Friedel-Crafts Acylation: Another method is the Friedel-Crafts acylation of isopentylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of isopentylpentyl ketone typically involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Isopentylpentyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of isopentylpentyl ketone with reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding secondary alcohol.
Nucleophilic Addition: It can react with nucleophiles like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Nucleophilic Addition: Tertiary alcohols.
Scientific Research Applications
Isopentylpentyl ketone has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.
Medicine: Research on isopentylpentyl ketone includes its potential use in developing pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of isopentylpentyl ketone involves its interaction with nucleophiles and electrophiles. The carbonyl group (C=O) in the ketone is highly reactive and can undergo nucleophilic addition reactions. The molecular targets include various enzymes and receptors that interact with the carbonyl group, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Isopentylpentyl ketone can be compared with other similar ketones such as:
2-Methyl-4-decanone: Similar structure but with a different position of the carbonyl group.
2-Methyl-3-decanone: Another isomer with the carbonyl group at a different position.
5-Decanone: Lacks the methyl group present in isopentylpentyl ketone.
Uniqueness: Isopentylpentyl ketone is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its applications in various fields also highlight its versatility compared to other similar compounds .
Properties
CAS No. |
54410-89-8 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-methyldecan-5-one |
InChI |
InChI=1S/C11H22O/c1-4-5-6-7-11(12)9-8-10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
CDCHBGBDDXRJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


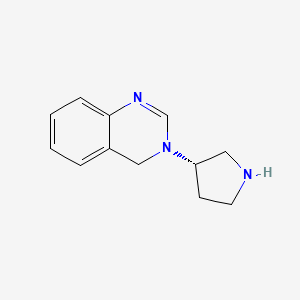
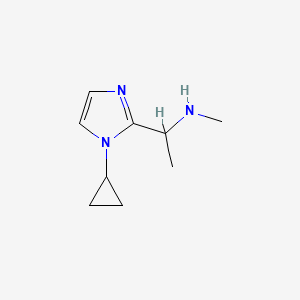
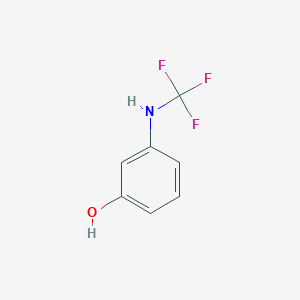
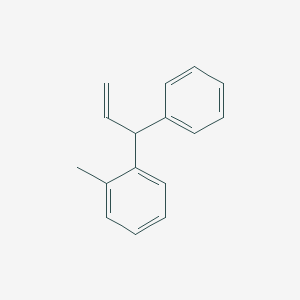
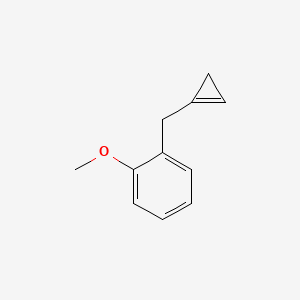
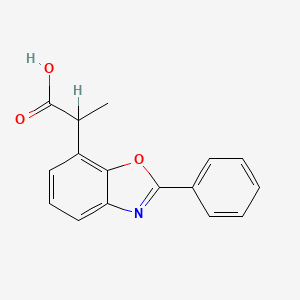
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)

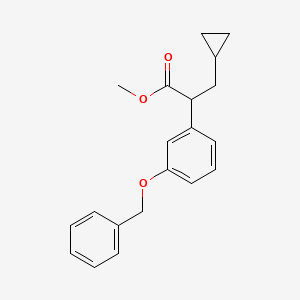
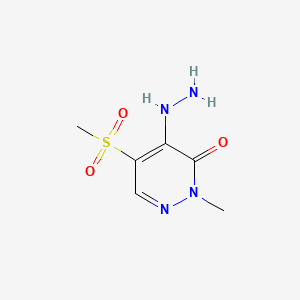
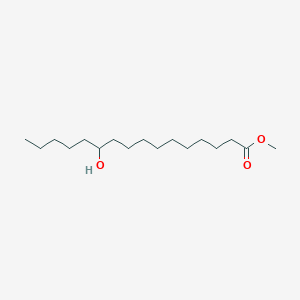
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
